2-(5-Hydroxypentyl)isoindoline-1,3-dione
Overview
Description
2-(5-Hydroxypentyl)isoindoline-1,3-dione is a chemical compound characterized by an isoindoline nucleus with a hydroxypentyl substituent at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxypentyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach is the reaction of phthalic anhydride with an appropriate amine in the presence of a solvent such as toluene under reflux conditions . The reaction proceeds through the formation of an intermediate imide, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of sustainable and environmentally friendly synthetic approaches is emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(5-Hydroxypentyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the isoindoline-1,3-dione structure can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
2-(5-Hydroxypentyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including anticonvulsant and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of neurological disorders and inflammation.
Industry: Utilized in the development of photochromic materials, dyes, and polymer additives
Mechanism of Action
The mechanism of action of 2-(5-Hydroxypentyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity may be attributed to its ability to modulate ion channels and neurotransmitter receptors in the central nervous system. The compound may also exert anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes and reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally related compound with similar reactivity and applications.
N-Substituted isoindoline-1,3-diones: Compounds with various substituents at the nitrogen atom, exhibiting diverse biological activities.
3,4-Pyridinedicarboximide: Another related compound with potential analgesic activity.
Uniqueness
2-(5-Hydroxypentyl)isoindoline-1,3-dione is unique due to its specific hydroxypentyl substituent, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable target for research and development .
Properties
IUPAC Name |
2-(5-hydroxypentyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-5-1-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-7,15H,1,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQXSCZKSNBLQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344174 | |
Record name | 5-phthalimido-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63273-48-3 | |
Record name | 5-phthalimido-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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